molecular formula C5H2BrClIN B1592423 5-Bromo-2-chloro-4-iodopyridine CAS No. 401892-47-5

5-Bromo-2-chloro-4-iodopyridine

Cat. No. B1592423
Key on ui cas rn: 401892-47-5
M. Wt: 318.34 g/mol
InChI Key: TYBBZOZWSLKHMV-UHFFFAOYSA-N
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Patent
US06770637B2

Procedure details

To a solution of 12 ml (83 mmol) diisopropylamine in 80 ml dry tetrahydrofuran 52 ml of a solution of n-butyllithium in hexanes (1.6 M, 83 mmol) was added at −78° C. over a period of 15 min under argon. The mixture was stirred at −78° C. for 10 min. A solution of 15.2 g (79.0 mmol) 5-bromo-2-chloro-pyridine in 160 ml dry tetrahydrofuran was added at a rate such that the internal temperature did not exceed −70° C. After completed addition the reaction mixture was stirred at −78° C. for 5 h. A solution of 24 g (95 mmol) iodine in 160 ml dry tetrahydrofuran was added at a rate such that the internal temperature did not exceed −70° C. The reaction mixture was stirred for another 30 min at −78° C. The reaction mixture was allowed to warm to −10° C. and treated with 120 ml of an aqueous solution of sodium thiosulfate (1 M, 120 mmol). The layers were separated and the aqueous layer was extracted with two portions of ethyl acetate. The combined organic layers were washed twice with saturated ammonium hydroxide solution, dried with sodium sulfate and concentrated. The residue was dissolved in hot heptane and allowed to stand over night. Filtration of the precipitate and drying in vacuo gave 19.3 g (77%) of the title compound as a light brown solid.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
83 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
120 mmol
Type
reactant
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[CH:16][C:17]([Cl:20])=[N:18][CH:19]=1.[I:21]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[Br:13][C:14]1[C:15]([I:21])=[CH:16][C:17]([Cl:20])=[N:18][CH:19]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
83 mmol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
II
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
aqueous solution
Quantity
120 mL
Type
reactant
Smiles
Name
sodium thiosulfate
Quantity
120 mmol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −70° C
ADDITION
Type
ADDITION
Details
addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
did not exceed −70° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 30 min at −78° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −10° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with two portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed twice with saturated ammonium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot heptane
WAIT
Type
WAIT
Details
to stand over night
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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